2-Amino-4-chloro-5-methoxybenzamide
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Overview
Description
2-Amino-4-chloro-5-methoxybenzamide is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol . This compound is characterized by the presence of an amino group, a chloro group, and a methoxy group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-5-methoxybenzamide typically involves the following steps:
Methylation: The starting material, 2-amino-5-chlorobenzoic acid, is methylated using dimethyl sulfate to introduce the methoxy group.
Chlorination: The methylated product is then chlorinated using N-chlorosuccinimide to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-5-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Condensation Reactions: The benzamide core can participate in condensation reactions with other compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation can yield corresponding quinones.
Scientific Research Applications
2-Amino-4-chloro-5-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-5-methoxybenzamide involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-4-methoxybenzoic acid: Similar in structure but with a carboxylic acid group instead of a benzamide group.
2-Amino-5-methoxybenzamide: Lacks the chloro group, making it less reactive in certain chemical reactions.
2-Amino-4-methoxybenzamide: Lacks the chloro group and has different reactivity and biological properties.
Uniqueness
2-Amino-4-chloro-5-methoxybenzamide is unique due to the presence of both the chloro and methoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H9ClN2O2 |
---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
2-amino-4-chloro-5-methoxybenzamide |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3H,10H2,1H3,(H2,11,12) |
InChI Key |
XITYGVDKMDKZSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N)N)Cl |
Origin of Product |
United States |
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